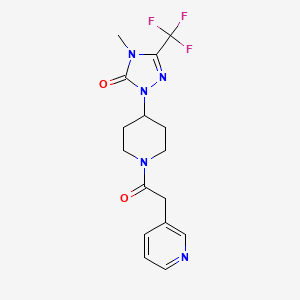
4-methyl-1-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H18F3N5O2 and its molecular weight is 369.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-1-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole class and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₅H₁₈F₃N₅O
- Molecular Weight : 355.34 g/mol
- Structural Features :
- Triazole ring
- Piperidine moiety
- Pyridine and trifluoromethyl groups
Biological Activity Overview
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Key areas of activity include:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Inhibition of Protein Kinases : It has been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell proliferation .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of MAPK Pathway : By inhibiting p38 MAPK, the compound may reduce inflammation and cellular stress responses, making it a candidate for treating inflammatory diseases.
- Antibacterial Mechanism : The compound's interaction with bacterial phosphopantetheinyl transferases (PPTases) disrupts bacterial viability without affecting human cells significantly .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various triazole derivatives, including our compound, it was found to possess submicromolar inhibitory concentrations against Sfp-PPTase in Bacillus subtilis and exhibited low cytotoxicity in human cell lines. This suggests its potential as a safe antibacterial agent .
Study 2: Inhibition of Inflammatory Responses
Research by Cheng et al. (2011) demonstrated that related piperidine derivatives significantly inhibited coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors. The findings suggest that similar mechanisms may be at play with our compound, highlighting its potential in cancer therapy .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
4-methyl-2-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-22-14(16(17,18)19)21-24(15(22)26)12-4-7-23(8-5-12)13(25)9-11-3-2-6-20-10-11/h2-3,6,10,12H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXYRHOMTHKGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














